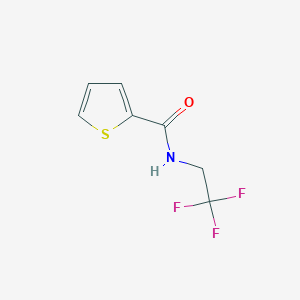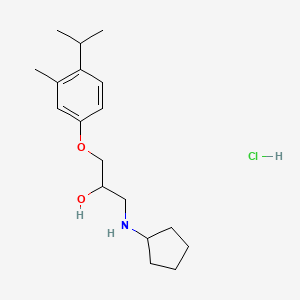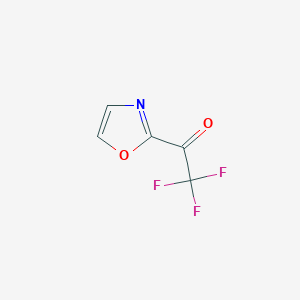
5-Fluoro-3-(trifluoromethyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-(trifluoromethyl)picolinic acid (FTPA) is a chemical compound that has gained interest among scientists due to its potential applications in various fields. FTPA is a fluorinated derivative of picolinic acid, which is a natural compound found in plants and animals. The trifluoromethyl group attached to the FTPA molecule enhances its lipophilicity and stability, making it a useful tool in scientific research.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(trifluoromethyl)picolinic acid involves its interaction with biological targets such as enzymes and receptors. 5-Fluoro-3-(trifluoromethyl)picolinic acid can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzymatic activity. It can also bind to specific sites on GPCRs and ion channels, modulating their activity and signaling pathways.
Biochemical and Physiological Effects
5-Fluoro-3-(trifluoromethyl)picolinic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the activity of enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in serotonin and tryptophan metabolism, respectively. 5-Fluoro-3-(trifluoromethyl)picolinic acid has also been shown to modulate the activity of GPCRs such as the adenosine A2A receptor and the dopamine D2 receptor, which are involved in neurotransmission and drug addiction.
Advantages and Limitations for Lab Experiments
5-Fluoro-3-(trifluoromethyl)picolinic acid has several advantages for lab experiments, including its stability, lipophilicity, and ease of synthesis. It can be used as a tool for designing and synthesizing novel compounds with improved properties and activity. However, 5-Fluoro-3-(trifluoromethyl)picolinic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful handling and use of 5-Fluoro-3-(trifluoromethyl)picolinic acid in lab experiments are necessary.
Future Directions
There are several future directions for the use of 5-Fluoro-3-(trifluoromethyl)picolinic acid in scientific research. One direction is the development of novel inhibitors of enzymes and receptors using 5-Fluoro-3-(trifluoromethyl)picolinic acid as a scaffold. Another direction is the use of 5-Fluoro-3-(trifluoromethyl)picolinic acid as a tool for studying the structure and function of biological targets such as enzymes and receptors. Additionally, the development of new methods for synthesizing and modifying 5-Fluoro-3-(trifluoromethyl)picolinic acid derivatives can lead to the discovery of new compounds with improved properties and activity.
Synthesis Methods
The synthesis of 5-Fluoro-3-(trifluoromethyl)picolinic acid involves the reaction of 5-bromo-3-(trifluoromethyl)picolinic acid with potassium fluoride in the presence of a palladium catalyst. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere of nitrogen gas. The resulting product is purified by column chromatography to obtain pure 5-Fluoro-3-(trifluoromethyl)picolinic acid.
Scientific Research Applications
5-Fluoro-3-(trifluoromethyl)picolinic acid has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. 5-Fluoro-3-(trifluoromethyl)picolinic acid is a useful tool for designing and synthesizing novel compounds that can interact with biological targets such as enzymes and receptors. It has been used to develop inhibitors of enzymes involved in cancer and inflammatory diseases, as well as ligands for G protein-coupled receptors (GPCRs) and ion channels.
properties
IUPAC Name |
5-fluoro-3-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-3-1-4(7(9,10)11)5(6(13)14)12-2-3/h1-2H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZASOVUCJTVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(trifluoromethyl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylphenyl)methoxy]benzonitrile](/img/structure/B2940230.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate](/img/structure/B2940233.png)



![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2940240.png)


![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2940244.png)
![Dibenzo[a,c]phenazin-11-amine](/img/structure/B2940245.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B2940247.png)
![2-(Difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2940248.png)
